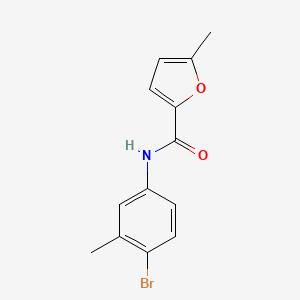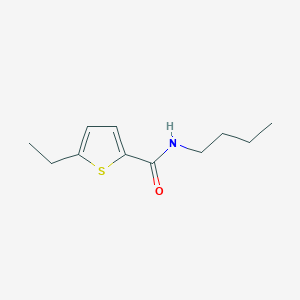![molecular formula C22H21N3O3 B4703933 N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4703933.png)
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide
Vue d'ensemble
Description
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide, also known as NPFF, is a neuropeptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of 10 amino acids and is found in various regions of the central nervous system. NPFF has been shown to have a wide range of effects on the body, including pain modulation, regulation of food intake, and cardiovascular regulation.
Applications De Recherche Scientifique
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. This compound also plays a role in the regulation of food intake, making it a potential target for the treatment of obesity. Additionally, this compound has been shown to have cardiovascular effects, making it a potential candidate for the treatment of hypertension.
Mécanisme D'action
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide exerts its effects through interaction with two specific receptors, N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide1R and N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide2R. These receptors are G protein-coupled receptors that are expressed in various regions of the central nervous system. Upon binding of this compound to these receptors, a signaling cascade is initiated that ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on the body. It has been shown to modulate pain perception, regulate food intake, and have cardiovascular effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide is its potential therapeutic applications. By understanding the mechanism of action and physiological effects of this compound, researchers can develop novel therapeutic agents for the treatment of chronic pain, obesity, and hypertension. However, one limitation of studying this compound is its complex signaling pathway. The interaction between this compound and its receptors is not fully understood, making it difficult to develop specific and effective therapeutic agents.
Orientations Futures
There are several future directions for N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide research. One area of interest is the development of specific agonists and antagonists for this compound receptors. These compounds could be used to further elucidate the signaling pathway and physiological effects of this compound. Additionally, the potential therapeutic applications of this compound could be further explored through preclinical and clinical trials. Finally, the role of this compound in other physiological processes, such as sleep regulation and stress response, could be investigated.
Propriétés
IUPAC Name |
N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(20-11-6-16-28-20)23-19-10-5-4-9-18(19)22(27)25-14-12-24(13-15-25)17-7-2-1-3-8-17/h1-11,16H,12-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBXWMPRMSVVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4703852.png)

![1-[2-(isopropylthio)benzoyl]piperidine](/img/structure/B4703868.png)
![methyl (5-{[2-methyl-1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4703874.png)
![2,4-dichloro-N-(2-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4703884.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4703888.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4703895.png)
![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4703900.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703905.png)
![methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate](/img/structure/B4703910.png)

![ethyl [4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4703934.png)
![8-(2,4,5-trimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4703958.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4703960.png)